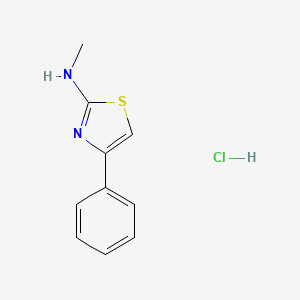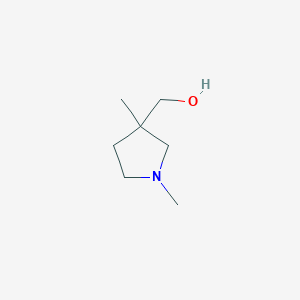
(1,3-Dimethylpyrrolidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-Dimethylpyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is known for its application in scientific research, particularly in the detection and analysis of free radicals. The compound is also referred to as DMPO or spin trap in some contexts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dimethylpyrrolidin-3-yl)methanol typically involves the reaction of 1,3-dimethylpyrrolidine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methanol derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-Dimethylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or esters.
Applications De Recherche Scientifique
(1,3-Dimethylpyrrolidin-3-yl)methanol is widely used in various fields of scientific research:
Mécanisme D'action
The mechanism of action of (1,3-Dimethylpyrrolidin-3-yl)methanol involves its ability to trap free radicals. The compound reacts with free radicals to form stable adducts, which can then be detected and analyzed using techniques such as electron spin resonance (ESR) spectroscopy. This property makes it a valuable tool in studying oxidative stress and related biological processes.
Comparaison Avec Des Composés Similaires
(1,3-Dimethylpiperidin-3-yl)methanol: Similar in structure but with a piperidine ring instead of a pyrrolidine ring.
(1,3-Dimethylpyrrolidin-2-yl)methanol: Similar but with the hydroxyl group attached to the second carbon of the pyrrolidine ring.
Uniqueness: (1,3-Dimethylpyrrolidin-3-yl)methanol is unique due to its specific structure, which allows it to effectively trap free radicals. This property is not as pronounced in its similar compounds, making it particularly valuable in research applications involving oxidative stress and free radical detection.
Propriétés
Formule moléculaire |
C7H15NO |
|---|---|
Poids moléculaire |
129.20 g/mol |
Nom IUPAC |
(1,3-dimethylpyrrolidin-3-yl)methanol |
InChI |
InChI=1S/C7H15NO/c1-7(6-9)3-4-8(2)5-7/h9H,3-6H2,1-2H3 |
Clé InChI |
LSWLZQGMAHFPLN-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(C1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


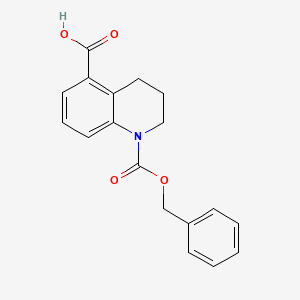
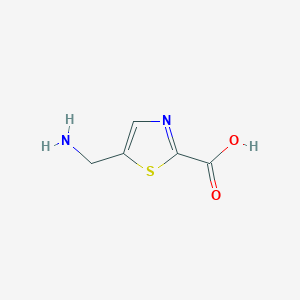
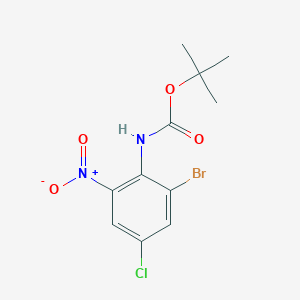


![benzyl N-[1-(4-hydroxyphenyl)ethyl]carbamate](/img/structure/B15306403.png)
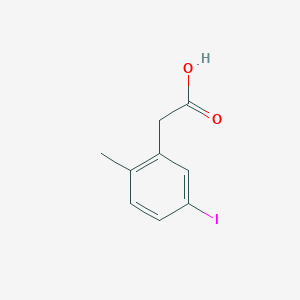



![Tert-butyl 8-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B15306436.png)
![(2E)-3-{1-[(tert-butoxy)carbonyl]-4,5-dihydro-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B15306442.png)

